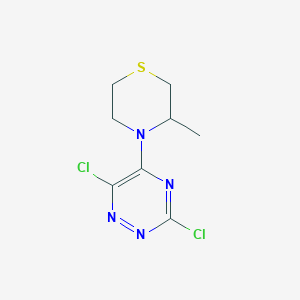
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a triazine ring substituted with dichloro groups and a thiomorpholine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine typically involves the reaction of 3,6-dichloro-1,2,4-triazine with 3-methylthiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Industrial production methods often incorporate advanced techniques for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiomorpholine moiety can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding hydrolyzed products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are commonly used to facilitate hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield triazine derivatives with different functional groups, while oxidation of the thiomorpholine moiety may produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine moiety can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-1,2,4-triazine: A closely related compound with similar chemical properties but lacking the thiomorpholine moiety.
4-(3,6-Dichloro-1,2,4-triazin-5-yl)piperazine-2,6-dione: Another triazine derivative with different substituents on the triazine ring.
1-[(3,6-Dichloro-1,2,4-triazin-5-yl)amino]-2-methyl-2-butanol: A compound with a similar triazine core but different functional groups.
Uniqueness
4-(3,6-Dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine is unique due to the presence of both the dichloro-triazine ring and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10Cl2N4S |
|---|---|
Peso molecular |
265.16 g/mol |
Nombre IUPAC |
4-(3,6-dichloro-1,2,4-triazin-5-yl)-3-methylthiomorpholine |
InChI |
InChI=1S/C8H10Cl2N4S/c1-5-4-15-3-2-14(5)7-6(9)12-13-8(10)11-7/h5H,2-4H2,1H3 |
Clave InChI |
CDWCJPLGTSFQTM-UHFFFAOYSA-N |
SMILES canónico |
CC1CSCCN1C2=C(N=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



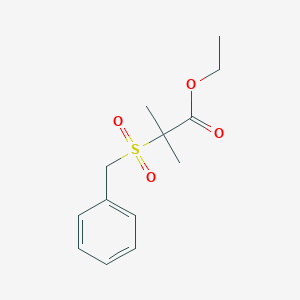
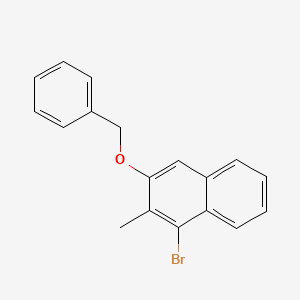

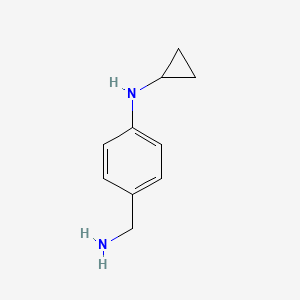
![3-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B15222491.png)
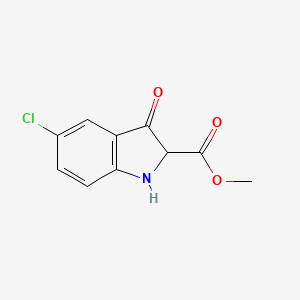


![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)

![(R)-2-((4-(4-Amino-2-fluorophenoxy)-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)propan-1-ol](/img/structure/B15222572.png)
